molecular formula C9H10N2O2 B12820937 4-(4-Hydroxyphenyl)imidazolidin-2-one

4-(4-Hydroxyphenyl)imidazolidin-2-one

Cat. No.: B12820937
M. Wt: 178.19 g/mol
InChI Key: DJWQMVUTIIWZKS-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)imidazolidin-2-one is a heterocyclic compound with the molecular formula C₉H₁₀N₂O₂ It features an imidazolidin-2-one ring substituted with a hydroxyphenyl group at the 4-position

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, optimized for yield, purity, and cost-effectiveness.

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The imidazolidin-2-one ring can be reduced to form imidazolidines.

    Substitution: The hydroxy group can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Imidazolidines.

    Substitution: Various substituted imidazolidin-2-ones.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the imidazolidin-2-one ring can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 4-(4-Hydroxyphenyl)imidazolidin-2-one is unique due to the presence of the hydroxyphenyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it particularly useful in applications requiring specific interactions with biological targets or other molecules.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

4-(4-hydroxyphenyl)imidazolidin-2-one

InChI

InChI=1S/C9H10N2O2/c12-7-3-1-6(2-4-7)8-5-10-9(13)11-8/h1-4,8,12H,5H2,(H2,10,11,13)

InChI Key

DJWQMVUTIIWZKS-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)N1)C2=CC=C(C=C2)O

Origin of Product

United States

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